Cas no 2171279-89-1 ((2R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamidobutanoic acid)

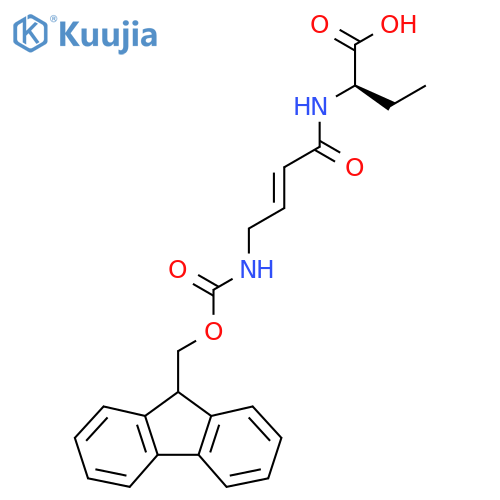

2171279-89-1 structure

商品名:(2R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamidobutanoic acid

(2R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamidobutanoic acid 化学的及び物理的性質

名前と識別子

-

- (2R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamidobutanoic acid

- (2R)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enamido]butanoic acid

- EN300-1486062

- 2171279-89-1

-

- インチ: 1S/C23H24N2O5/c1-2-20(22(27)28)25-21(26)12-7-13-24-23(29)30-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-12,19-20H,2,13-14H2,1H3,(H,24,29)(H,25,26)(H,27,28)/b12-7+/t20-/m1/s1

- InChIKey: MJFZOLOXEICVEZ-ACGJQVIASA-N

- ほほえんだ: O(C(NC/C=C/C(N[C@@H](C(=O)O)CC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 408.16852187g/mol

- どういたいしつりょう: 408.16852187g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 30

- 回転可能化学結合数: 9

- 複雑さ: 628

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 105Ų

(2R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamidobutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1486062-500mg |

(2R)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enamido]butanoic acid |

2171279-89-1 | 500mg |

$2635.0 | 2023-09-28 | ||

| Enamine | EN300-1486062-250mg |

(2R)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enamido]butanoic acid |

2171279-89-1 | 250mg |

$2525.0 | 2023-09-28 | ||

| Enamine | EN300-1486062-1.0g |

(2R)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enamido]butanoic acid |

2171279-89-1 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1486062-50mg |

(2R)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enamido]butanoic acid |

2171279-89-1 | 50mg |

$2306.0 | 2023-09-28 | ||

| Enamine | EN300-1486062-1000mg |

(2R)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enamido]butanoic acid |

2171279-89-1 | 1000mg |

$2745.0 | 2023-09-28 | ||

| Enamine | EN300-1486062-2500mg |

(2R)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enamido]butanoic acid |

2171279-89-1 | 2500mg |

$5380.0 | 2023-09-28 | ||

| Enamine | EN300-1486062-10000mg |

(2R)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enamido]butanoic acid |

2171279-89-1 | 10000mg |

$11805.0 | 2023-09-28 | ||

| Enamine | EN300-1486062-5000mg |

(2R)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enamido]butanoic acid |

2171279-89-1 | 5000mg |

$7961.0 | 2023-09-28 | ||

| Enamine | EN300-1486062-100mg |

(2R)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enamido]butanoic acid |

2171279-89-1 | 100mg |

$2415.0 | 2023-09-28 |

(2R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamidobutanoic acid 関連文献

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

2171279-89-1 ((2R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamidobutanoic acid) 関連製品

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量